2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine
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Overview
Description
2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine is a chemical compound known for its unique structure and properties. It contains a trichloromethyl group, a dimethylamino group, and a trimethylgermyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine involves several steps. One common method includes the reaction of 2,2,2-trichloroethanol with N,N-dimethylamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with trimethylgermanium chloride under specific conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the trimethylgermyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly in the field of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine involves its interaction with specific molecular targets. The trichloromethyl group can interact with nucleophilic sites on biological molecules, leading to various biochemical effects. The trimethylgermyl group may also play a role in modulating the compound’s activity and interactions. The exact pathways and molecular targets are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine can be compared with similar compounds such as:
2,2,2-Trichloro-1,1-dimethylethyl chloroformate: This compound shares the trichloromethyl group but differs in its overall structure and reactivity.
2,2,2-Trichloro-N,N-dimethyl-1-ethanamine: Similar in having the trichloromethyl and dimethylamino groups but lacks the trimethylgermyl group.
2,2,2-Trichloro-1,1-dimethylethyl chloroformate: Another related compound with different functional groups and applications.
Properties
CAS No. |
89927-35-5 |
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Molecular Formula |
C7H16Cl3GeNO |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
2,2,2-trichloro-N,N-dimethyl-1-trimethylgermyloxyethanamine |
InChI |
InChI=1S/C7H16Cl3GeNO/c1-11(2,3)13-6(12(4)5)7(8,9)10/h6H,1-5H3 |
InChI Key |
GWDSTAVRDFZICY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C(Cl)(Cl)Cl)O[Ge](C)(C)C |
Origin of Product |
United States |
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